molecular formula C12H17NS B1524470 [1-(Phenylsulfanyl)cyclopentyl]methanamine CAS No. 1311314-42-7

[1-(Phenylsulfanyl)cyclopentyl]methanamine

Cat. No.: B1524470
CAS No.: 1311314-42-7
M. Wt: 207.34 g/mol
InChI Key: SHPPFZWGGRFORD-UHFFFAOYSA-N
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Description

[1-(Phenylsulfanyl)cyclopentyl]methanamine (CAS 1311314-42-7) is a high-purity chemical compound supplied for research and development applications. This specialty amine, with a molecular formula of C12H17NS and a molecular weight of 207.34 g/mol, features a cyclopentane ring substituted with both a methylamine and a phenylsulfanyl group . This unique structure, which can be represented by the SMILES notation NCC1(CCCC1)Sc1ccccc1 , makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a building block for the development of novel molecules, including potential ligands for biological targets. Compounds with structurally similar amine-backbones have been investigated for their activity as sigma receptor ligands and as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4) . As a reagent, it enables exploration into structure-activity relationships and the development of new therapeutic agents. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting. For specific pricing, custom synthesis inquiries, or larger quantities, please contact our technical sales team.

Properties

IUPAC Name

(1-phenylsulfanylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPFZWGGRFORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(Phenylsulfanyl)cyclopentyl]methanamine, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C12H15NSC_{12}H_{15}NS and a molecular weight of approximately 217.32 g/mol. The presence of a phenylsulfanyl group attached to a cyclopentyl ring is significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of compounds similar to this compound against several cancer cell lines. The following table summarizes the IC50 values for related compounds tested against human cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
Compound AHuh70.1
Compound BHCT1160.04
Compound CMCF73.5
This compoundHuh7TBDTBD

The anticancer activity is often assessed using the sulforhodamine B (SRB) assay, which measures cell growth inhibition.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have shown promising results against various bacterial strains:

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound DE. coli32
Compound EP. aeruginosa25
Compound FK. pneumoniae12.5
This compoundTBDTBDTBD

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific cellular targets, including enzymes and receptors associated with cancer proliferation and microbial resistance.

Case Studies

Several case studies have highlighted the efficacy of structurally related compounds in preclinical models:

  • Study on Anticancer Activity : A study demonstrated that derivatives of cyclopentyl-containing compounds exhibited significant cytotoxicity against liver cancer cells (Huh7), suggesting that modifications to the cyclopentane ring can enhance biological activity.
  • Antimicrobial Efficacy : Another study reported that phenylsulfanyl derivatives showed superior antimicrobial properties compared to standard antibiotics, indicating a potential for development as new antimicrobial agents.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopentyl group attached to a phenylsulfanyl moiety and a primary amine. This structural configuration allows for diverse interactions with biological targets, making it a candidate for further investigation in drug development.

Pharmaceutical Development

The compound's structural characteristics suggest potential applications in pharmaceutical development . Research indicates that compounds with similar structures can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered metabolic profiles for drugs, enhancing their efficacy and safety profiles in clinical settings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to [1-(Phenylsulfanyl)cyclopentyl]methanamine. For instance, derivatives tested against various human cancer cell lines demonstrated significant cytotoxicity. Specifically, compounds bearing similar substituents showed IC50 values lower than established chemotherapeutic agents, indicating promising anticancer properties .

CompoundCancer Cell LineIC50 (µM)
5-FUHuh730.7
FludarabineHuh729.9
This compound derivativeHuh7<10

This table summarizes the comparative cytotoxicity of related compounds, emphasizing the potential of this compound as an effective anticancer agent.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on structurally analogous compounds have shown that they can effectively inhibit menin-MLL protein-protein interactions, which are implicated in certain leukemias. By extension, this compound might also exhibit similar inhibitory effects, warranting further exploration .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Anticancer Studies : A study evaluating derivatives against liver cancer cells (Huh7) reported that certain analogs exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-FU and fludarabine, suggesting enhanced efficacy .
  • Enzyme Interaction Studies : Investigations into enzyme binding affinities revealed that modifications to the phenyl ring can significantly affect inhibitory potency against cytochrome P450 enzymes and menin interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
  • Molecular Formula : C₁₂H₁₄ClFN · HCl
  • Molecular Weight : ~280.6 g/mol (as hydrochloride salt) .
  • Key Features : The introduction of electron-withdrawing Cl and F groups enhances lipophilicity and may influence receptor binding affinity. The hydrochloride salt improves aqueous solubility.
  • Applications : Used in pharmacological studies targeting enzyme inhibition (e.g., DPP4) .
1-(4-Chlorophenyl)cyclopentanemethanamine
  • Molecular Formula : C₁₂H₁₆ClN
  • Molecular Weight : 209.72 g/mol .
  • Safety : Classified as a skin and respiratory irritant, requiring protective handling .
1-(2,5-Dichlorophenyl)cyclopentanemethanamine Hydrochloride
  • Molecular Formula : C₁₂H₁₄Cl₂N · HCl
  • Molecular Weight : 280.6 g/mol .
  • Key Features : Dichloro substitution significantly elevates molecular weight and may enhance binding to hydrophobic pockets in biological targets.
Table 1: Halogen-Substituted Analogs
Compound Substituents Molecular Weight (g/mol) Key Properties
1-(2-Chloro-4-fluorophenyl) derivative Cl, F 280.6 Enhanced lipophilicity, HCl salt form
1-(4-Chlorophenyl) derivative Cl 209.7 Increased steric bulk
1-(2,5-Dichlorophenyl) derivative Cl, Cl 280.6 High hydrophobicity

Alkyl- and Alkoxy-Substituted Derivatives

1-(3-Methylphenyl)cyclopentanemethanamine
  • Molecular Formula : C₁₃H₁₉N
  • Molecular Weight : ~189.3 g/mol (estimated).
1-(4-Isopropylphenyl)cyclopentanemethanamine
  • Molecular Formula : C₁₅H₂₃N
  • Molecular Weight : ~217.4 g/mol (estimated).
  • Key Features : The bulky isopropyl group may reduce rotational freedom, impacting conformational stability in drug-receptor interactions .
Table 2: Alkyl-Substituted Analogs
Compound Substituents Molecular Weight (g/mol) Key Properties
1-(3-Methylphenyl) derivative CH₃ 189.3 Steric hindrance, modulated basicity
1-(4-Isopropylphenyl) derivative C₃H₇ 217.4 Conformational rigidity

Heterocyclic and Complex Derivatives

4-[[[1-(2-Fluorophenyl)cyclopentyl]-amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol-trihydrochloride (ARN5187)
  • Molecular Formula : C₂₅H₃₃FCl₃N₃O
  • Molecular Weight : ~528.9 g/mol.
  • Key Features : Incorporates a fluorophenyl group and a piperazine moiety, enhancing solubility and targeting dual enzyme inhibition (e.g., REV-ERBβ and autophagy pathways) .
Copper(II) Complexes with Pyrrole-Schiff Base Ligands
  • Example Ligand : N-1-(1H-pyrrol-2-yl)ethylidenemethanamine.
  • Key Features : These complexes exhibit distorted square-planar geometries, with applications in catalysis and materials science .

Research Implications

  • Medicinal Chemistry : Halogenated derivatives are prioritized for CNS drug development due to enhanced blood-brain barrier penetration .

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(Phenylsulfanyl)cyclopentyl]methanamine typically involves three key transformations:

  • Introduction of the phenylsulfanyl (phenylthio) group onto a cyclopentyl precursor.
  • Installation or transformation of a functional group into a primary amine (-CH2NH2).
  • Control of stereochemistry if chiral centers are present.

These steps can be achieved through nucleophilic substitution, reductive amination, or sulfenylation methods, often involving intermediates such as cyclopentyl ketones or halides.

Sulfenylation Approaches

Electrochemical Sulfenylation:
Recent advances demonstrate the use of electrochemical methods for selective C–H sulfenylation. For example, meta-C–H sulfonylation of pyridines with sodium benzenesulfinate under mild electrochemical conditions has been reported, employing a mixed solvent system (methanol and cyclopentyl methyl ether) and graphite felt anode with platinum cathode at room temperature. Although this method targets pyridines, the underlying principle of using nucleophilic sulfinates to introduce phenylsulfanyl groups via redox-neutral electrochemical processes could be adapted for cyclopentyl substrates to install the phenylsulfanyl moiety efficiently.

Key Parameters:

Parameter Condition/Notes
Nucleophile Sodium benzenesulfinate (PhSO2Na)
Electrolyte Bu4NBF4
Solvent Methanol and cyclopentyl methyl ether (3:1 ratio)
Electrodes Graphite felt anode, platinum plate cathode
Current Constant 5 mA
Temperature Room temperature
Reaction Time 1.5 hours
Yield ~73%

This method highlights the potential for mild, selective sulfenylation without harsh reagents or conditions, which is advantageous for sensitive amine-containing molecules.

Reductive Amination and Imine Functionalization

A common route to install the methanamine group on cyclopentyl systems involves reductive amination of cyclopentanone derivatives. This can be combined with sulfenylation either before or after amination.

Stepwise Process:

  • Imine Formation: Condensation of cyclopentanone or a cyclopentyl aldehyde with ammonia or a primary amine to form an imine intermediate.
  • Reduction: Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or hydride reduction (NaBH4 or similar) to convert the imine to the primary amine.
  • Sulfenylation: Introduction of the phenylsulfanyl group either via nucleophilic substitution on a halide precursor or via electrophilic aromatic substitution using phenylsulfenyl chloride or related reagents.

Example from Related Amines Synthesis:

A scalable synthesis of optically active 1-cyclopropylalkyl-1-amines involves:

  • Condensation of a ketone with an amine to form an imine.
  • Reduction to a secondary amine.
  • Debenzylation to yield the primary amine.

Preferred solvents include methanol, ethanol, iso-propanol, toluene, and THF. Lewis acids can catalyze imine formation. Hydrogenation is typically conducted with Pd/C at elevated pressure and temperature (e.g., 10 bar H2, 70°C for 24 h).

Step Conditions/Notes
Imine Formation Lewis acid catalyst; solvents: methanol, toluene, THF
Reduction Pd/C catalyst, H2 atmosphere (10 bar), 70°C, 24 h
Debenzylation Catalytic hydrogenation or chemical methods

This approach is adaptable to cyclopentyl substrates to yield this compound after appropriate sulfenylation.

Use of Chiral Sulfinamides for Stereocontrol

For stereoselective synthesis of chiral amines, tert-butanesulfinamide (Ellman sulfinamide) is a well-established chiral auxiliary that enables high stereocontrol in imine formation and subsequent transformations. This approach is particularly useful when preparing bis-α-chiral amines or highly branched secondary amines.

Mechanism:

  • Formation of sulfinyl imine intermediates from ketones and tert-butanesulfinamide.
  • Nucleophilic addition to the imine with high diastereoselectivity.
  • Subsequent removal of the sulfinyl auxiliary to yield the chiral amine.

This modular protocol allows selective access to all stereoisomers and is applicable to cyclopentyl-based amines with phenylsulfanyl substituents, enhancing molecular complexity and stereochemical purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
Electrochemical Sulfenylation Sodium benzenesulfinate, Bu4NBF4, MeOH/CPME, graphite anode, Pt cathode, 5 mA, RT Mild, selective, avoids harsh reagents Adaptation needed for cyclopentyl substrates
Reductive Amination Cyclopentanone, ammonia/amine, Pd/C, H2 (10 bar), 70°C, 24 h Scalable, well-established Requires multi-step process
Lewis Acid-Catalyzed Imine Formation Ketone + amine, Lewis acid, solvents like toluene, THF Efficient imine formation Sensitive to moisture
Chiral Sulfinamide Auxiliary tert-Butanesulfinamide, nucleophilic addition, sulfinyl removal High stereocontrol, modular synthesis Requires auxiliary installation/removal

Research Findings and Practical Considerations

  • Electrochemical sulfenylation offers a novel, environmentally friendly approach to introduce phenylsulfanyl groups, with solvent systems optimized for solubility and proton transfer.
  • Reductive amination remains a robust method for installing primary amines on cyclopentyl rings, with catalytic hydrogenation providing clean reductions.
  • The use of chiral sulfinamides enables precise stereochemical control, critical for pharmaceutical applications where enantiopurity impacts efficacy and safety.
  • Solvent choice and reaction conditions (temperature, pressure, catalysts) critically influence yield and selectivity.
  • Industrial scalability is feasible via these methods, with documented examples of large-scale synthesis of related amines using similar protocols.

Q & A

Q. What are the recommended synthetic routes for [1-(Phenylsulfanyl)cyclopentyl]methanamine, and what reaction conditions optimize yield?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach includes reacting cyclopentylmethanamine derivatives with phenylsulfanyl groups under basic conditions. For example:

  • Step 1 : Cyclopentylmethanamine is reacted with a phenylsulfanyl chloride derivative in the presence of a base (e.g., NaOH) to facilitate substitution .
  • Step 2 : Purification via column chromatography or recrystallization improves purity.
    Key parameters for optimization include temperature (40–60°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios (1:1.2 amine to electrophile). Yields >70% are achievable under inert atmospheres .

Q. What analytical techniques are critical for characterizing this compound?

Rigorous characterization requires:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with distinct shifts for the cyclopentyl (δ 1.5–2.5 ppm) and phenylsulfanyl (δ 7.2–7.8 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 222.1) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How should researchers design initial pharmacological screening for this compound?

  • Target Selection : Prioritize receptors/enzymes influenced by structural analogs, such as serotonin receptors (5-HT) or cytochrome P450 isoforms, based on substituent-driven activity .
  • Assay Types :
    • In vitro binding assays (e.g., radioligand displacement for 5-HT2C_{2C}).
    • Cell viability assays (e.g., MTT in cancer lines like HepG2 or MCF-7) .
  • Controls : Include known modulators (e.g., clozapine for 5-HT) and vehicle controls to validate assay robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Discrepancies often arise from substituent positioning or stereoelectronic effects. Methodological steps include:

  • Comparative SAR Studies : Systematically vary substituents (e.g., replacing phenylsulfanyl with chlorophenyl) and test in parallel assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT2C_{2C}. Compare with experimental IC50_{50} values to identify steric/electronic mismatches .
  • Meta-Analysis : Aggregate data from analogs (e.g., [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine) to identify trends in activity cliffs .

Q. What strategies optimize this compound for selective receptor modulation?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenyl ring to enhance binding specificity. For example, trifluoromethyl analogs show improved selectivity for GABAA_A receptors .
  • Prodrug Design : Modify the methanamine group to a carbamate prodrug, enhancing blood-brain barrier penetration for CNS targets .
  • Enantiomeric Resolution : Use chiral chromatography to isolate enantiomers and test for differential activity (e.g., R vs. S configurations) .

Q. How can researchers validate the metabolic stability of this compound in preclinical studies?

  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2t_{1/2}) and identify metabolites (e.g., sulfoxide derivatives) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Stability Profiling : Expose to simulated gastric fluid (pH 2) and plasma to evaluate oral bioavailability potential .

Q. What computational methods are recommended for predicting off-target interactions?

  • Phylogenetic Analysis : Use tools like SwissTargetPrediction to identify conserved binding sites across protein families .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and conformational changes .
  • Off-Target Databases : Cross-reference with PubChem BioAssay data to flag potential interactions with kinases or ion channels .

Q. How should researchers address solubility challenges in formulation studies?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Synthesize hydrochloride salts to improve crystallinity and dissolution rates .
  • Nanoformulation : Encapsulate in liposomes (70–100 nm) or polymeric nanoparticles for sustained release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(Phenylsulfanyl)cyclopentyl]methanamine
Reactant of Route 2
[1-(Phenylsulfanyl)cyclopentyl]methanamine

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